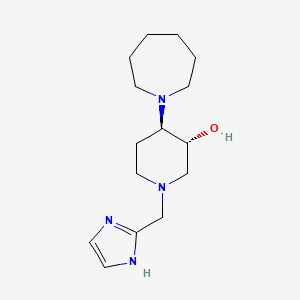

![molecular formula C15H8F4N2O B5631060 2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest in the field of medicinal chemistry due to their broad range of pharmacological activities. These activities are enhanced by the oxadiazole ring's ability to form hydrogen bond interactions with biomacromolecules, making oxadiazole derivatives potent antibacterial, anti-inflammatory, and anticancer agents among others (Wang et al., 2022). Additionally, the synthetic routes for 1,3,4-oxadiazoles involve various strategies like dehydrogenative cyclization, oxidative cyclization, and condensation cyclization, showcasing the versatility and ease of synthesizing these compounds for potential applications in material science and organic electronics (Sharma et al., 2022).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activities. These structures are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The distinct structure of the oxadiazole ring allows for effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a wide range of bioactivities. Research into the development of 1,3,4-oxadiazole-based derivatives has become a focal point for scientists due to their high therapeutic potency and utility in treating different ailments (Verma et al., 2019).

Chemical Reactions and Properties The chemical reactivity of 1,3,4-oxadiazole compounds is significant in the synthesis of biologically active molecules. The oxadiazole core displays various pharmacological properties and serves as surrogates of carboxylic acids, carboxamides, and esters. Their wide range of applications, from polymers to luminescence-producing materials, highlights their versatility. This reactivity is fundamental for creating new analogues with improved activity and less toxicity, making 1,3,4-oxadiazole compounds efficacious medicinal agents (Rana et al., 2020).

Physical Properties Analysis The physical properties of 1,3,4-oxadiazoles, such as high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), make these molecules a prominent choice for applications as metal-ion sensors. These properties, coupled with the ease of linking π-conjugated groups to the oxadiazole ring, encourage the use of these compounds as building blocks for a variety of fluorescent frameworks, particularly in the development of chemosensors (Sharma et al., 2022).

Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole and its analogs are characterized by their wide range of pharmacological activities, including antimicrobial, antiprotozoal, and anticancer activities. The oxadiazole ring's presence in various biologically active compounds and its role as a bioisoster for multiple functional groups underscore its significance in drug development. The exploration of these compounds' chemical properties has led to the identification of new drug candidates for treating various diseases, highlighting the oxadiazole core's importance in medicinal chemistry (Glomb & Świątek, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-12-3-1-2-10(8-12)14-21-20-13(22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZFMISFKWYSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)

![(4S)-3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5630983.png)

![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B5631000.png)

![N-butyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)benzamide dihydrochloride](/img/structure/B5631003.png)

![2-(3-methoxyphenyl)-5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5631019.png)

![3-{2-[4-(2-methoxyphenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5631038.png)

![5-(2-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5631049.png)

![2-[(3-bromobenzyl)thio]-N-isopropylacetamide](/img/structure/B5631050.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)